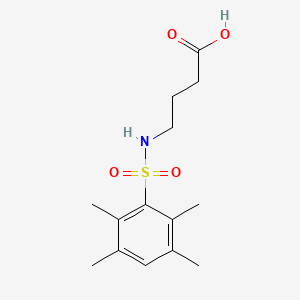

4-(2,3,5,6-Tetramethylbenzenesulfonamido)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

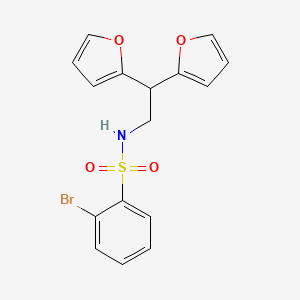

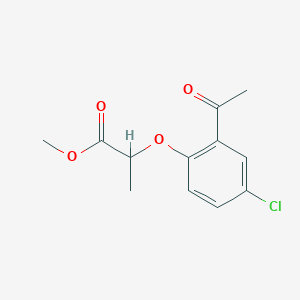

4-(2,3,5,6-Tetramethylbenzenesulfonamido)butanoic acid is a chemical compound with the molecular formula C14H21NO4S . It has an average mass of 299.386 Da and a monoisotopic mass of 299.119141 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H21NO4S . The structure includes a butanoic acid group attached to a tetramethylbenzenesulfonamido group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 299.39 . More detailed properties such as melting point, boiling point, and solubility would require experimental determination .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

- Sulfonamide-substituted iron phthalocyanine derivatives have been designed considering solubility and stability parameters crucial for oxidation catalysts. These derivatives exhibit remarkable stability under oxidative conditions and are effective in the oxidation of olefins, with cyclohexene oxidation using H2O2 as the oxidant producing allylic ketone as the main product (Işci et al., 2014).

Chemical Reactions and Mechanisms

- Research on sulfonamide chemistry has facilitated addition-elimination reactions in pyrimidines and purines, demonstrating that SNAr displacement reactions are significantly accelerated in the presence of specific solvents and acids. This highlights the utility of sulfonamide compounds in complex organic reactions (Whitfield et al., 2003).

Material Science and Engineering

- Ionic liquids, like 1-butyl-3-methylimidazolium 4-methylbenzenesulfonate, have been explored as novel and recyclable media for acid-catalyzed coupling reactions. Such research points to alternative solvents that can enhance reaction efficiencies while minimizing environmental impact (Xu et al., 2004).

Drug Development and Molecular Imaging

- Polyazapolycarboxylic acids, involving sulfonamide chemistry, have been identified as efficient ligands for developing gadolinium-based contrast agents for MRI. This signifies the potential of sulfonamide derivatives in creating more effective and safer imaging agents (Dioury et al., 2005).

Environmental Science

- Sulfonamide chemistry has been applied in the synthesis of novel materials like 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid for the optical gating of synthetic ion channels. This research demonstrates the potential of sulfonamide derivatives in developing new technologies for controlled release and sensing applications in environmental sciences (Ali et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-9-8-10(2)12(4)14(11(9)3)20(18,19)15-7-5-6-13(16)17/h8,15H,5-7H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMSWKCPJSILTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3,5,6-Tetramethylbenzenesulfonamido)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(Dimethylsulfamoyl)-6-fluorophenyl]methyl]but-2-ynamide](/img/structure/B2923694.png)

![(3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B2923701.png)

![N-(5-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2923702.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B2923709.png)

![N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)